molecular formula C10H12BrClN2 B598696 5-bromo-1-isopropylbenzoimidazole hcl CAS No. 1199773-32-4

5-bromo-1-isopropylbenzoimidazole hcl

Cat. No.: B598696
CAS No.: 1199773-32-4
M. Wt: 275.574
InChI Key: KSOCKTZUISCRLT-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropylbenzoimidazole hydrochloride is a chemical compound with the molecular formula C10H12BrClN2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-isopropylbenzoimidazole hydrochloride typically involves the bromination of 1-isopropylbenzimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of 5-bromo-1-isopropylbenzoimidazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isopropylbenzoimidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like ethanol or dimethylformamide (DMF) under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in the presence of solvents like toluene or DMF.

Major Products Formed

    Substitution Reactions: Formation of substituted benzimidazole derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of de-brominated benzimidazole.

    Coupling Reactions: Formation of biaryl or alkyl-aryl benzimidazole derivatives.

Scientific Research Applications

5-Bromo-1-isopropylbenzoimidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methylbenzimidazole
  • 5-Bromo-1-ethylbenzimidazole
  • 5-Bromo-1-propylbenzimidazole

Uniqueness

5-Bromo-1-isopropylbenzoimidazole hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-bromo-1-propan-2-ylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.ClH/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13;/h3-7H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOCKTZUISCRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682038
Record name 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-32-4
Record name 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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